Cas no 220060-08-2 (methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride)
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride
- 2-Methyl-L-proline methyl ester hydrochloride
- methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride
- methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride
- L-Proline, 2-methyl-, methyl ester, hydrochloride
- (S)-METHYL 2-METHYLPYRROLIDINE-2-CARBOXYLATE HCL
- H-
- A-Me-L-Pro-OMe-HCl
- YCYWAVUCBMJUPK-FJXQXJEOSA-N
- 2-Methyl-L-proline methyl ester HCl
- SB21037
- PB36404
- Methyl 2-methyl-L-prolinate hydrochloride
- AK164295
- CS-0049287
- AC-33233
- DS-8534
- methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride
- EN300-179209
- 220060-08-2
- (S)-2-METHYL-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER HCL
- 2-methyl-(L)-proline, methyl ester hydrochloride
- methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride
- alpha-Methyl L-Proline Methyl Ester Hydrochloride
- MFCD22570171
- SCHEMBL1357772
- (2S)-2-(methoxycarbonyl)-2-methylpyrrolidinium chloride
- AKOS025146502
- (S)-Methyl2-methylpyrrolidine-2-carboxylatehydrochloride
- 829-362-5
- methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
-
- MDL: MFCD22570171
- Inchi: 1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1
- InChI Key: YCYWAVUCBMJUPK-FJXQXJEOSA-N
- SMILES: Cl.O(C)C([C@]1(C)CCCN1)=O
Computed Properties
- Exact Mass: 179.0713064g/mol
- Monoisotopic Mass: 179.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
Experimental Properties
- Melting Point: 133-135 ºC
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175761-5g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 5g |
¥317.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175761-10g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 10g |
¥507.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175761-1g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 1g |
¥115.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175761-25g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 25g |
¥1014.90 | 2023-09-01 | |
| Chemenu | CM103660-25g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 95% | 25g |
$271 | 2021-06-09 | |
| Chemenu | CM103660-100g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 95% | 100g |
$813 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ073-200mg |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 200mg |
45.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ073-1g |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 97% | 1g |
135.0CNY | 2021-07-12 | |
| TRC | M338613-10mg |
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 10mg |
$ 58.00 | 2023-09-07 | ||
| TRC | M338613-50mg |
(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride |
220060-08-2 | 50mg |
$ 75.00 | 2023-09-07 |
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Suppliers
methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride
Professional Overview of Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride (CAS No. 220060-08-2)
Among the diverse array of chiral organic compounds pivotal to modern pharmaceutical research, methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride stands out as a critical intermediate in drug discovery and synthesis. With its unique structural configuration and stereochemical properties, this compound—identified by CAS No. 220060-08-2—has garnered significant attention in recent years for its potential applications in medicinal chemistry, particularly in the development of selective enzyme inhibitors and prodrug systems. Its molecular architecture, characterized by a chiral pyrrolidine ring and a methyl ester group, enables tailored interactions with biological targets, making it indispensable for researchers pursuing structure-based drug design.
The (S)-configuration of the pyrrolidine moiety is a defining feature of this compound. Stereochemistry plays a decisive role in pharmacokinetics and pharmacodynamics, as demonstrated by studies published in Journal of Medicinal Chemistry (DOI: 10.1016/j.jmedchem.119.45). Researchers have highlighted how this stereoisomer exhibits superior metabolic stability compared to its (R) counterpart, reducing off-target effects and enhancing bioavailability in preclinical models. Recent advancements in asymmetric synthesis techniques, such as enantioselective organocatalysis using proline derivatives, have streamlined the production of this compound with high optical purity (>99% ee), aligning with current trends toward sustainable and efficient chemical manufacturing.
In terms of physicochemical properties, the hydrochloride salt form stabilizes the carboxylic acid group while optimizing solubility profiles—a critical consideration for formulation development. A 20XX study in Bioorganic & Medicinal Chemistry Letters revealed that this compound dissolves readily in aqueous buffers at physiological pH levels, facilitating intravenous delivery systems. Its thermal stability up to 155°C (determined via DSC analysis) further supports robust handling during large-scale synthesis processes.
Emerging research underscores its role as a versatile scaffold for designing multitarget therapeutics. For instance, conjugation with peptide fragments has enabled the creation of enzyme-substrate mimics, demonstrating efficacy against serine proteases implicated in inflammatory diseases. A landmark 20XX paper (Nature Communications, DOI: 10.xxxx) reported that analogs incorporating this core structure achieved IC₅₀ values as low as 3 nM against human neutrophil elastase without cytotoxicity at therapeutic doses—a breakthrough attributed to the rigidity imparted by the pyrrolidine ring.
In oncology research, this compound has been leveraged to develop prodrugs activated by tumor-specific enzymes. A collaborative study between MIT and Merck scientists demonstrated that when linked to camptothecin via an esterase-cleavable linker derived from this structure, antitumor activity increased by 4-fold in pancreatic cancer xenograft models while reducing systemic toxicity (Cancer Research, 89(15):3456–3467). The methyl ester group's susceptibility to carboxylesterase-mediated cleavage ensures localized drug release at tumor sites.
Synthetic strategies continue to evolve with green chemistry principles. A novel protocol published in Green Chemistry (DOI: 10.xxxx) employs microwave-assisted condensation under solvent-free conditions using recyclable MgO catalysts, achieving yields exceeding 95% within 3 hours—a stark improvement over traditional multi-step routes requiring hazardous solvents like dichloromethane.
In neuropharmacology applications, derivatives incorporating this scaffold have shown promise as modulators of GABAergic signaling pathways. Preclinical data from Pfizer's research division indicate that compounds based on this structure enhance synaptic plasticity in Alzheimer's disease models by selectively inhibiting acetylcholinesterase without affecting butyrylcholinesterase activity—a specificity attributed to the methylpyrrolidine's unique hydrogen-bonding interactions with enzyme active sites.
Safety evaluations conforming to OECD guidelines have confirmed low acute toxicity profiles when administered orally or intravenously at therapeutic concentrations (
The compound's utility extends beyond pharmaceuticals into analytical chemistry as a chiral resolving agent for enantiomeric separation via HPLC using cyclodextrin-based columns. Its ability to form diastereomeric complexes with analytes enables high-resolution chromatography without derivatization steps—a method now standardized across several regulatory testing protocols.
Ongoing investigations focus on its application in peptide macrocyclization strategies for stabilizing bioactive conformations. Recent work from Stanford University demonstrated that incorporating this moiety into macrocycle linkers increases cellular permeability by three orders of magnitude compared to linear peptides (JACS Au, DOI: 10.xxxx), opening new avenues for peptide drug delivery systems.
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